molecular formula C7H5ClF3N B1585905 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-14-4

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B1585905
CAS RN: 22123-14-4
M. Wt: 195.57 g/mol
InChI Key: SXLBWNSGCIEART-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, or 2C6M4TFP, is an organic compound with a molecular formula of C7H5ClF3N. It is a colorless liquid and has a pungent odor. It is an important intermediate for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of organic compounds and as a catalyst for certain chemical reactions.

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-(trifluoromethyl)pyridine exhibits interesting behavior in reactions involving halogen shuffling and electrophilic substitutions. A study by Mongin et al. (1998) explored this by treating the compound with lithium diisopropylamide and iodine, converting it into its 3-iodo derivative. This derivative can be isomerized to 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, which is a useful starting material for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Synthesis of Pesticides

The compound is also significant in the synthesis of pesticides. Lu Xin-xin (2006) reviewed various processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, highlighting its widespread use in pesticide synthesis (Lu Xin-xin, 2006).

Logistic Flexibility in Synthesizing Carboxylic Acids

Another application involves the preparation of isomeric halopyridinecarboxylic acids. Cottet and Schlosser (2004) demonstrated the straightforward preparation of specific carboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, showcasing the compound's versatility and logistical flexibility in organic synthesis (Cottet & Schlosser, 2004).

Antimicrobial Activities and Structural Properties

The antimicrobial activities and structural properties of 2-chloro-6-(trifluoromethyl)pyridine have also been investigated. Evecen et al. (2017) conducted a study analyzing its molecular structure and antimicrobial properties, including its interactions with DNA, demonstrating its potential in the field of biochemistry and pharmaceutical research (Evecen et al., 2017).

Application in Herbicides

Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluoromethyl pyridine, a variant of the compound , and discussed its applications as an intermediate in herbicides, pharmaceuticals, and biochemicals. This study highlights the compound's significant role in various industrial applications (Li Zheng-xiong, 2004).

properties

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLBWNSGCIEART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371490
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

CAS RN

22123-14-4
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Risatti, KJ Natalie Jr, Z Shi… - … Process Research & …, 2013 - ACS Publications
… 2-Chloro-6-methyl-4-trifluoromethyl pyridine (40 g, 204.5 mmol) and iron tris(acetylacetonate) (723 mg, 2.045 mmol, 0.01 mol equiv) were charged to a 1-L Morton flask fitted with an …
Number of citations: 32 pubs.acs.org
DW Shaffer, Y Xie, DJ Szalda… - Inorganic …, 2016 - ACS Publications
In order to gain a deeper mechanistic understanding of water oxidation by [(bda)Ru(L) 2 ] catalysts (bdaH 2 = [2,2′-bipyridine]-6,6′-dicarboxylic acid; L = pyridine-type ligand), a …
Number of citations: 64 pubs.acs.org
ML Stockley, A Ferdinand, G Benedetti… - Journal of Medicinal …, 2022 - ACS Publications
Human DNA polymerase theta (Polθ), which is essential for microhomology-mediated DNA double strand break repair, has been proposed as an attractive target for the treatment of …
Number of citations: 8 pubs.acs.org
E Kottelat, F Lucarini, A Crochet… - European Journal of …, 2019 - Wiley Online Library
A mathematical correlation of the MLCT absorption maxima of structurally related fac‐[M(CO) 3 L 2 Br] complexes (M = Mn, Re; L 2 = bidentate ligand) is obtained by the comparison of a …
K Normandin, JF Lavallée, M Futter, A Beautrait… - Scientific Reports, 2016 - nature.com
Polo-like kinase 1 (Plk1) plays several roles in cell division and it is a recognized cancer drug target. Plk1 levels are elevated in cancer and several types of cancer cells are …
Number of citations: 18 www.nature.com
U Abel, T Schlüter, A Schulz, E Hambruch… - Bioorganic & medicinal …, 2010 - Elsevier
To overcome the known liabilities of GW4064 a series of analogs were synthesized where the stilbene double bond is replaced by an oxymethylene or amino-methylene linker …
Number of citations: 55 www.sciencedirect.com
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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